molecular formula C21H22N2O6S B2887755 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034355-34-3

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2887755
CAS No.: 2034355-34-3
M. Wt: 430.48
InChI Key: PSNWMZOQXNBHTQ-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H22N2O6S and its molecular weight is 430.48. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets through a nucleophilic attack . This involves the nitrogen atom of the compound attacking an electrophilic atom on the target molecule .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit oxidative stress , suggesting potential effects on pathways related to oxidative damage and cellular stress responses.

Pharmacokinetics

The compound’s structure suggests it may be water-soluble , which could influence its absorption and distribution within the body.

Result of Action

Compounds with similar structures have been shown to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling . This suggests that the compound may have protective effects against cellular damage and apoptosis.

Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on available research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a pyrroloquinoline core structure modified with a sulfonamide group and a dihydrobenzo[dioxin] moiety. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 402.49 g/mol
CAS Number 618411-84-0

Structural Highlights

The compound's structure includes:

  • A pyrrolo[3,2,1-ij]quinoline backbone known for its diverse biological activities.
  • A sulfonamide group that enhances solubility and bioactivity.
  • A dihydrobenzo[b][1,4]dioxin moiety which may contribute to its pharmacological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example:

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival. It has been suggested that such compounds can block the ERK pathway and downregulate CD44 expression in cancer cells .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes:

  • Squalene Synthase Inhibition : Similar compounds have demonstrated potent inhibition of squalene synthase in liver cells (IC₅₀ = 15 nM), suggesting a role in cholesterol synthesis regulation .

Antimicrobial Properties

There is emerging evidence that compounds with similar structures possess antimicrobial activities:

  • Case Study : A study on dibenzofuran derivatives highlighted their ability to degrade environmental pollutants and exhibited antimicrobial properties against specific pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Modifications to the pyrroloquinoline core can significantly affect potency and selectivity against target enzymes or receptors.
  • The presence of the sulfonamide group appears to enhance the compound's solubility and bioavailability.

In Vivo Studies

In vivo experiments using animal models have demonstrated the efficacy of related compounds in reducing tumor size and improving survival rates. For instance:

  • Mouse Models : Administration of similar pyrroloquinoline derivatives led to a marked decrease in tumor growth in xenograft models.
  • Toxicity Assessments : These studies also evaluated the safety profile of the compounds, indicating manageable toxicity at therapeutic doses.

Clinical Relevance

While specific clinical trials for this exact compound may not be available yet, related compounds have entered early-phase clinical trials targeting various cancers. The promising preclinical data suggest potential for further development.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c24-17(13-1-3-18-19(11-13)29-8-7-28-18)12-22-30(26,27)16-9-14-2-4-20(25)23-6-5-15(10-16)21(14)23/h1,3,9-11,17,22,24H,2,4-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNWMZOQXNBHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC5=C(C=C4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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